

"Methyl 1-aminocyclobutanecarboxylate" CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 1-aminocyclobutanecarboxylate
Cat. No.:	B112292

[Get Quote](#)

Methyl 1-aminocyclobutanecarboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-aminocyclobutanecarboxylate and its hydrochloride salt are synthetic amino acid esters that hold potential as building blocks in medicinal chemistry and drug discovery. The incorporation of the cyclobutane ring introduces conformational rigidity, a desirable feature in the design of targeted therapeutics. This technical guide provides a detailed overview of the chemical identifiers, physicochemical properties, synthesis protocols, and spectroscopic data for **Methyl 1-aminocyclobutanecarboxylate**. It also explores its relevance in drug development, drawing on the broader understanding of structurally related compounds.

Chemical Identifiers and Physicochemical Properties

Methyl 1-aminocyclobutanecarboxylate is most commonly handled in its hydrochloride salt form for improved stability and solubility. The chemical identifiers for both the free base and the hydrochloride salt are crucial for accurate documentation and procurement.

Chemical Identifiers

Identifier	Methyl 1-aminocyclobutanecarboxylate	Methyl 1-aminocyclobutanecarboxylate Hydrochloride
CAS Number	215597-35-6	92398-47-5 [1]
IUPAC Name	methyl 1-aminocyclobutanecarboxylate	methyl 1-aminocyclobutane-1-carboxylate;hydrochloride [1]
Molecular Formula	C ₆ H ₁₁ NO ₂	C ₆ H ₁₂ CINO ₂ [1]
Molecular Weight	129.16 g/mol [2]	165.62 g/mol [1]
InChI	InChI=1S/C6H11NO2/c1-9-6(8)5(7)3-2-4-5/h2-4,7H2,1H3	InChI=1S/C6H11NO2.CIH/c1-9-5(8)6(7)3-2-4-6;/h2-4,7H2,1H3;1H [1]
InChIKey	XWBSFYWZNUKOEY-UHFFFAOYSA-N [2]	LLCSDOKIBIMJNU-UHFFFAOYSA-N [1]
Canonical SMILES	COC(=O)C1(CCC1)N	COC(=O)C1(CCC1)N.CI [1]

Physicochemical Properties

Experimentally determined physicochemical properties are essential for designing and executing experiments. While comprehensive experimental data for this specific molecule is not readily available in the public domain, computed properties and data from closely related analogs provide valuable insights.

Property	Value	Source
Physical State	Solid	Assumed based on related compounds
Melting Point	203 °C (decomposes) for Methyl 1-aminocyclopentanecarboxylate hydrochloride[3]	Data for cyclopentane analog
Solubility	Soluble in Methanol, Water for Methyl 1-aminocyclopropanecarboxylate hydrochloride[4]	Data for cyclopropane analog
pKa (Computed)	Not available	
LogP (Computed)	Not available	

Synthesis Protocols

The synthesis of **Methyl 1-aminocyclobutanecarboxylate** typically starts from the corresponding amino acid, 1-aminocyclobutanecarboxylic acid. The following is a representative two-step protocol for the synthesis of the free base, which can then be converted to the hydrochloride salt.

Synthesis of Methyl 1-aminocyclobutanecarboxylate

This synthesis involves the protection of the amino group, followed by esterification of the carboxylic acid and subsequent deprotection.

Materials:

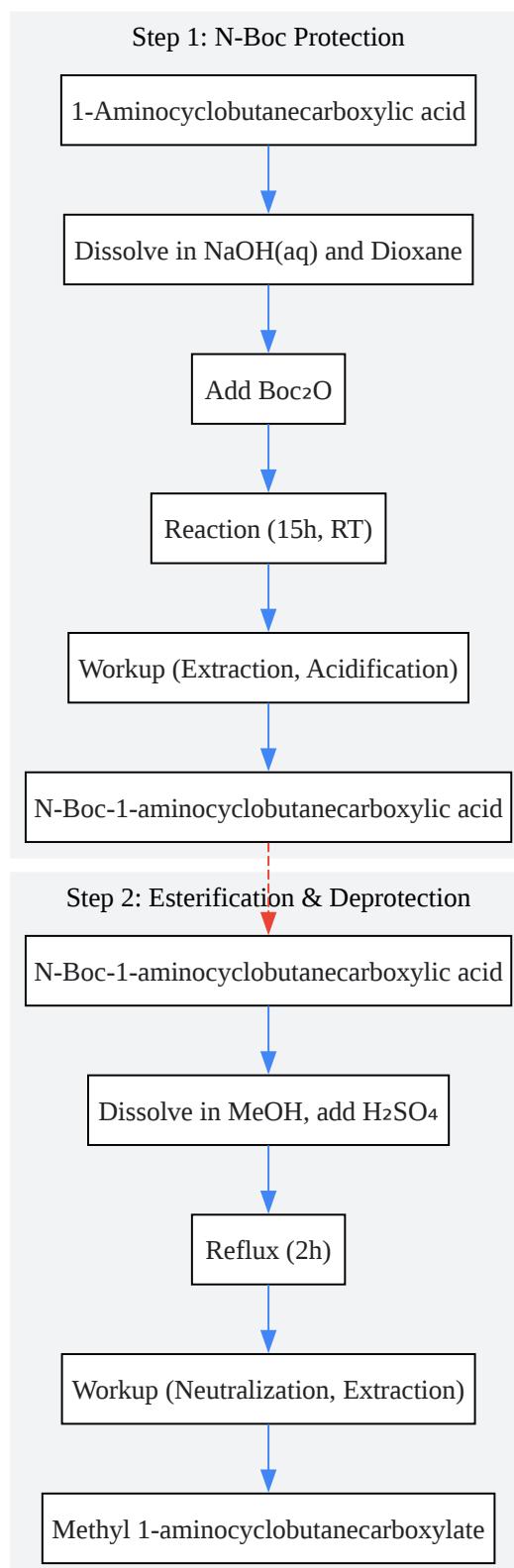
- 1-Aminocyclobutanecarboxylic acid
- Sodium hydroxide (NaOH) solution (0.5M)
- 1,4-Dioxane

- Di-tert-butyl dicarbonate (Boc₂O)
- Ethyl ether
- Hydrochloric acid (HCl) (1M)
- Ethyl acetate
- Saturated sodium chloride (brine) solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve 1-aminocyclobutanecarboxylic acid (1 equivalent) in 0.5M sodium hydroxide solution.[5]
- To this solution, add 1,4-dioxane and di-tert-butyl dicarbonate (1.5 equivalents).[5]
- Stir the reaction mixture for 15 hours at room temperature.[5]
- Extract the mixture with ethyl ether to remove any unreacted Boc₂O.[5]
- Acidify the aqueous phase to pH 4 with 1M hydrochloric acid.[5]
- Extract the product with ethyl acetate.[5]
- Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[5]
- Filter and concentrate the solution under reduced pressure to yield 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid.[5]

Materials:


- 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid
- Methanol (MeOH)

- Concentrated sulfuric acid (H_2SO_4)
- Distilled water
- Saturated sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate
- Saturated sodium chloride (brine) solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid (1 equivalent) in methanol at 0°C.[5]
- Slowly add concentrated sulfuric acid.[5]
- Reflux the reaction mixture for 2 hours.[5]
- Remove the solvent under reduced pressure.[5]
- Dissolve the residue in distilled water and adjust the pH to 8-9 with saturated sodium bicarbonate solution.[5]
- Extract the product with ethyl acetate.[5]
- Combine the organic phases, wash with distilled water and then with saturated sodium chloride solution.[5]
- Dry the organic phase over anhydrous sodium sulfate.[5]
- Concentrate the solvent under reduced pressure to obtain **Methyl 1-aminocyclobutanecarboxylate** as a white solid.[5]

General Workflow for Synthesis

[Click to download full resolution via product page](#)

A high-level workflow for the synthesis of **Methyl 1-aminocyclobutanecarboxylate**.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. Below are the expected characteristic signals for **Methyl 1-aminocyclobutanecarboxylate** based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl ester protons, the cyclobutane ring protons, and the amine protons.

- -OCH₃ (methyl ester): A singlet around 3.7 ppm.
- -CH₂- (cyclobutane ring): Multiplets in the range of 1.8-2.5 ppm.
- -NH₂ (amine): A broad singlet which can appear over a wide range and is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

- C=O (ester carbonyl): A signal in the range of 170-175 ppm.
- -OCH₃ (methyl ester): A signal around 52 ppm.
- Quaternary Carbon (C-NH₂): A signal around 58-60 ppm.
- -CH₂- (cyclobutane ring): Signals in the range of 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

- N-H stretch (primary amine): Two bands in the region of 3300-3500 cm⁻¹.
- C-H stretch (sp³): Bands just below 3000 cm⁻¹.[\[6\]](#)

- C=O stretch (ester): A strong absorption band around 1730-1750 cm⁻¹.[\[6\]](#)
- C-O stretch (ester): A band in the region of 1000-1300 cm⁻¹.[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion (M⁺): For the free base, a peak at m/z = 129. For the hydrochloride salt, the base peak would likely correspond to the free base.
- Fragmentation: Common fragmentation patterns would involve the loss of the methoxycarbonyl group (-COOCH₃) or cleavage of the cyclobutane ring.

Role in Drug Discovery and Development

While specific biological activity data for **Methyl 1-aminocyclobutanecarboxylate** is limited in publicly accessible literature, its structural features make it an interesting candidate for medicinal chemistry programs. The introduction of a methyl group can significantly impact a molecule's physicochemical and pharmacokinetic properties, a phenomenon often referred to as the "magic methyl" effect.[\[7\]](#)[\[8\]](#)[\[9\]](#)

The "Magic Methyl" Effect

The strategic placement of a methyl group can influence:

- Potency and Selectivity: By filling hydrophobic pockets in a target protein, a methyl group can enhance binding affinity and selectivity.[\[8\]](#)
- Metabolic Stability: Methyl groups can block sites of metabolism, thereby increasing the half-life of a drug.[\[10\]](#)
- Conformational Rigidity: The cyclobutane ring already imparts a degree of conformational constraint. The methyl ester can further influence the preferred conformation, which can be crucial for receptor binding.

- Solubility and Lipophilicity: The addition of a methyl group generally increases lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) properties.[7]

Logical Workflow for Lead Optimization

The decision to incorporate a moiety like **Methyl 1-aminocyclobutanecarboxylate** into a lead compound would typically follow a structured optimization process.

[Click to download full resolution via product page](#)

A simplified logical workflow for incorporating the target moiety in lead optimization.

Conclusion

Methyl 1-aminocyclobutanecarboxylate represents a valuable, albeit under-characterized, building block for drug discovery. Its rigid cyclobutane core and the presence of a methyl ester group offer intriguing possibilities for modulating the properties of bioactive molecules. This guide provides a foundational set of information to aid researchers in the synthesis, characterization, and strategic application of this compound in the pursuit of novel therapeutics. Further experimental validation of its physicochemical properties and a systematic evaluation of its biological effects in various contexts are warranted to fully unlock its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 1-aminocyclobutane-1-carboxylate hydrochloride | C6H12CINO2 | CID 42614147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate | C6H11NO2 | CID 39871617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:60421-23-0 | Methyl 1-aminocyclopentanecarboxylate hydrochloride | Chemsoc [chemsrc.com]
- 4. 72784-42-0 CAS MSDS (Methyl 1-aminocyclopropanecarboxylate hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of drug-potency enhancement via methylation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Methyl 1-aminocyclobutane-1-carboxylate" CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112292#methyl-1-aminocyclobutane-1-carboxylate-cas-number-and-chemical-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com